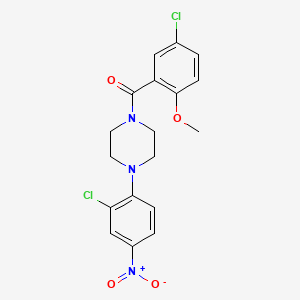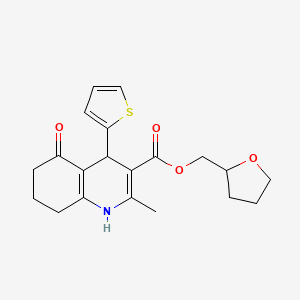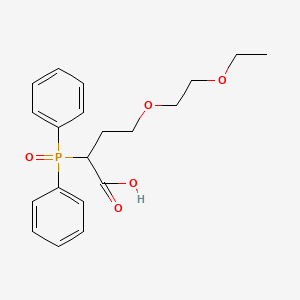
3,5,7-trimethyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-trimethyl-1-adamantanecarboxamide, also known as TMA, is a synthetic compound that has been used in scientific research for its potential applications in various fields. Its unique chemical structure and properties make it an interesting compound to study, and it has shown promising results in a number of different areas.
作用機序
The mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide is not fully understood, but it is thought to interact with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3,5,7-trimethyl-1-adamantanecarboxamide may be able to exert its effects on inflammation and neuroprotection.
Biochemical and Physiological Effects:
3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuronal survival. These effects are thought to be mediated by the interaction of 3,5,7-trimethyl-1-adamantanecarboxamide with various receptors in the body.
実験室実験の利点と制限
One of the main advantages of using 3,5,7-trimethyl-1-adamantanecarboxamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different potential applications, making it a versatile compound for research. However, one limitation of 3,5,7-trimethyl-1-adamantanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are a number of different future directions for research on 3,5,7-trimethyl-1-adamantanecarboxamide. One area of interest is in the development of new materials using 3,5,7-trimethyl-1-adamantanecarboxamide as a building block. Another area of interest is in the potential use of 3,5,7-trimethyl-1-adamantanecarboxamide as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide and its effects on the body.
合成法
3,5,7-trimethyl-1-adamantanecarboxamide can be synthesized using a number of different methods, but one of the most common is through the reaction of 1-adamantylamine with acetyl chloride in the presence of a base catalyst. This reaction produces 3,5,7-trimethyl-1-adamantanecarboxamide as a white crystalline solid, which can then be purified using various techniques.
科学的研究の応用
3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential applications in a number of different fields, including medicine, materials science, and catalysis. In medicine, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. In materials science, 3,5,7-trimethyl-1-adamantanecarboxamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to be an effective catalyst for a number of different reactions.
特性
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWEJPAMBATIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5,7-Trimethyl-1-adamantanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)
